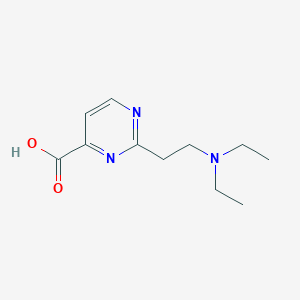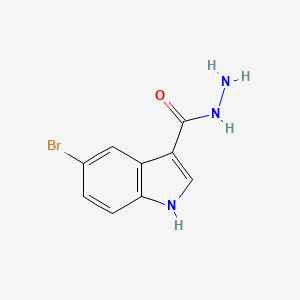
5-Bromoindole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-3-carbohydrazide typically involves the following steps:
Hydrazide Formation: The final step involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with hydrazine hydrate under reflux conditions to form 5-bromo-1H-indole-3-carbohydrazide.
Industrial Production Methods
Industrial production methods for 5-bromo-1H-indole-3-carbohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-1H-indole-3-carboxylic acid, while substitution reactions can produce a variety of 5-substituted indole derivatives .
Applications De Recherche Scientifique
5-Bromo-1H-indole-3-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-bromo-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-indole-3-carbaldehyde: A precursor in the synthesis of 5-bromo-1H-indole-3-carbohydrazide, used in similar applications.
5-Fluoro-1H-indole-3-carbohydrazide: A fluorinated analogue with potentially different biological activities.
5-Chloro-1H-indole-3-carbohydrazide: A chlorinated analogue with similar chemical reactivity.
Uniqueness
5-Bromo-1H-indole-3-carbohydrazide is unique due to the presence of both a bromo group and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
5-bromo-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H8BrN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Clé InChI |
NDOLJZRFWNONJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


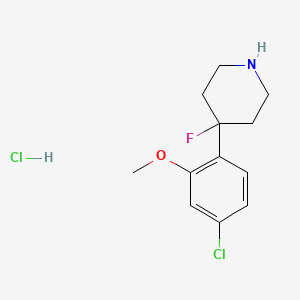
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)

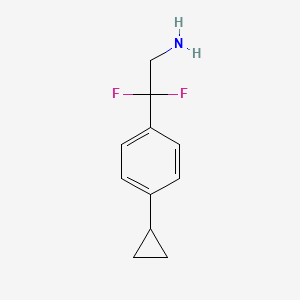
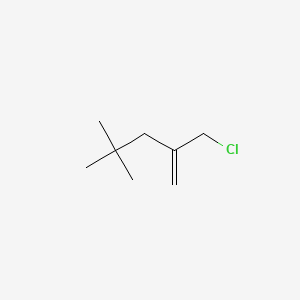
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)
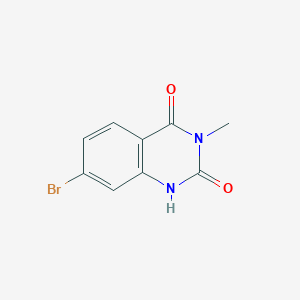
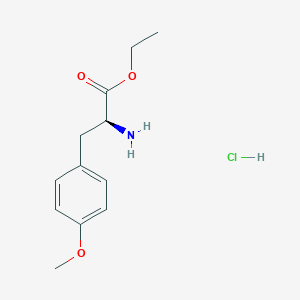
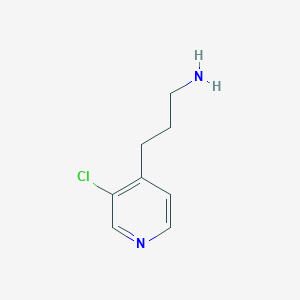

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
